6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
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Description
6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C18H12F3N3O3 and its molecular weight is 375.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone derivatives have been synthesized and evaluated for various pharmacological activities. These compounds are part of the pyridazinone family, known for their diverse biological activities. The synthesis of these compounds involves several steps, including the incorporation of benzoylphenylurea into the pyridazinone ring, leading to derivatives with significant anti-inflammatory and analgesic properties (Muchowski et al., 1985; Ling Yun, 2008).
Molecular Docking and In Vitro Screening
Recent studies have extended the application of 6-benzoyl pyridazinone derivatives to molecular docking and in vitro screening for antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in the development of new therapeutic agents (Flefel et al., 2018).
Novel Pyridazinone Systems Preparation
The preparation of novel pyridazinone systems has been explored through reactions involving acyl hydrazines, showcasing the versatility of pyridazinone scaffolds in synthesizing compounds with potential pharmacological applications (Unal et al., 2006).
Antimicrobial and Antioxidant Activities
New derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research contributes to the identification of novel agents that could be further developed for medical applications (Bassyouni et al., 2012).
Vasorelaxant and Antiplatelet Activities
Exploring the vasorelaxant and antiplatelet activities of 6-substituted and 2,6-disubstituted pyridazinone derivatives has opened new avenues for the development of cardiovascular drugs. These compounds exhibit promising biological activities that could be harnessed for therapeutic purposes (Costas et al., 2010).
Properties
IUPAC Name |
6-benzoyl-2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-27-14-8-7-12(10-22-14)24-15(25)9-13(18(19,20)21)16(23-24)17(26)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNAXISCGBQIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.